Erastin2

Descripción general

Descripción

Erastin2 es un compuesto que se encuentra dentro del ámbito de los inductores de ferroptosis. Inhibe selectivamente el sistema xc (-) transportador de cistina/glutamato, convirtiéndolo en un actor potente en las vías de muerte celular . A diferencia de su predecesor, Erastin, this compound cuenta con una potencia inhibitoria y una eficacia de inducción de ferroptosis mejoradas .

Métodos De Preparación

Rutas sintéticas:: La ruta sintética para Erastin2 involucra transformaciones químicas específicas. Desafortunadamente, los procedimientos sintéticos detallados no están fácilmente disponibles en la literatura. Se sintetiza como un análogo de Erastin, lo que puede proporcionar algunas ideas sobre su preparación.

Producción industrial:: Los servicios de síntesis personalizados se pueden emplear para obtener este compuesto rápidamente .

Análisis De Reacciones Químicas

La reactividad de Erastin2 gira en torno a su papel como inductor de ferroptosis. Si bien las reacciones específicas no están explícitamente descritas, es probable que experimente procesos relacionados con el metabolismo del hierro y el estrés oxidativo. Los reactivos y condiciones comunes siguen siendo esquivos, pero se justifica una mayor investigación.

Aplicaciones Científicas De Investigación

Key Research Applications

The applications of Erastin2 can be categorized into several key areas:

-

Cancer Therapy :

- Selective Cytotoxicity : this compound exhibits selective cytotoxic effects on cancer cells with RAS mutations, making it a promising candidate for targeted cancer therapies. It has been shown to enhance the sensitivity of these cells to conventional treatments like chemotherapy and radiotherapy .

- Combination Therapies : Studies indicate that combining this compound with chemotherapeutic agents, such as cisplatin, can significantly enhance antitumor effects by promoting ferroptosis alongside apoptosis .

-

Understanding Ferroptosis :

- Mechanistic Studies : this compound serves as a valuable tool for investigating the biochemical pathways involved in ferroptosis. Research utilizing this compound has elucidated the role of various cellular processes and genetic factors in regulating ferroptotic cell death .

- Disease Models : The compound has been employed in various disease models to explore the implications of ferroptosis beyond cancer, including neurodegenerative diseases and ischemia-reperfusion injuries .

- Pharmacological Research :

Comparative Analysis with Other Compounds

This compound is part of a broader class of ferroptosis inducers, each with distinct mechanisms and applications. The following table highlights some key compounds alongside this compound:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits system Xc−; induces lipid peroxidation | Selective for RAS-mutant cells; enhances sensitivity to chemo |

| RSL3 | Directly inhibits GPX4 | More potent than Erastin but less selective |

| FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism affecting cholesterol metabolism |

| Sulfasalazine | Inhibits system Xc− | Primarily used for inflammatory bowel diseases; less potent |

| DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition |

Case Studies

Several studies have documented the effectiveness of this compound across various types of cancer:

- Pancreatic Cancer : Research has shown that this compound induces ferroptosis in pancreatic ductal adenocarcinoma cell lines, enhancing ROS production and inhibiting cell proliferation when combined with other agents .

- Gastric Cancer : A study indicated that cysteine dioxygenase type 1 (CDO1) plays a crucial role in regulating the sensitivity of gastric cancer cells to this compound-induced ferroptosis .

- Colorectal Cancer : Investigations revealed that P53 can inhibit this compound-induced ferroptosis in colorectal cancer cells by blocking dipeptidyl-peptidase-4 (DPP4), highlighting the complex interplay between genetic factors and drug efficacy .

Mecanismo De Acción

El mecanismo de Erastin2 se centra en la inhibición del transportador del sistema xc (-). Al interrumpir el intercambio de cistina/glutamato, perturba el equilibrio redox y desencadena la ferroptosis. Los objetivos moleculares probablemente involucren componentes del sistema de transporte y vías aguas abajo.

Comparación Con Compuestos Similares

Erastin2 destaca por su potencia mejorada en comparación con Erastin. Los compuestos similares incluyen:

Erastin: El predecesor, menos potente que this compound.

Ferrostatinas: Estos antioxidantes contrarrestan la ferroptosis atrapando los peróxidos lipídicos.

Actividad Biológica

Erastin2 is a synthetic compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in cancer therapy.

Ferroptosis Induction

this compound primarily functions as an inhibitor of the cystine/glutamate transporter system Xc−. This transporter is crucial for maintaining cellular redox balance by facilitating cystine uptake and glutamate release. Inhibition of Xc− by this compound leads to decreased glutathione levels, a vital antioxidant, resulting in increased oxidative stress and subsequent ferroptosis in cancer cells, particularly those with RAS mutations.

Cellular Pathways Affected

Research has shown that this compound interacts with various cellular pathways:

- Caspase-2 Role : Caspase-2 has been identified as a protective factor against ferroptotic cell death. Studies demonstrated that depletion of caspase-2 increased sensitivity to ferroptosis induced by this compound .

- ERK Signaling : In head and neck squamous cell carcinoma (HNSCC), activated ERK1/2 signaling was linked to decreased efficacy of this compound, suggesting that ERK status may predict cellular response to ferroptosis induction .

Case Studies and Experimental Evidence

- Caspase-2 Deficiency : A study indicated that caspase-2 knockout cells exhibited enhanced sensitivity to ferroptosis when treated with this compound, characterized by increased lipid peroxidation and reduced glutathione levels .

- HNSCC Sensitivity : In another study focusing on HNSCC, it was found that cells overexpressing xCT were more susceptible to Erastin-induced ferroptosis. The inhibition of ERK signaling decreased the effectiveness of this compound treatment .

- Comparative Analysis with Other Compounds : Research comparing this compound with other ferroptosis inducers revealed unique profiles in their mechanisms. For example, compounds like Fer-1 and bazedoxifene were noted for their ability to suppress this compound-induced ferroptosis through different pathways .

Data Tables

| Study Focus | Key Findings | Mechanism |

|---|---|---|

| Caspase-2 Role | Caspase-2 depletion increases sensitivity to ferroptosis via this compound. | Enhanced lipid peroxidation |

| HNSCC Cell Lines | xCT overexpression correlates with increased susceptibility to this compound. | ERK signaling inhibition reduces efficacy |

| Comparative Compound Analysis | Identified potent inhibitors of Erastin-induced ferroptosis (e.g., Fer-1). | Various mechanisms affecting ROS production |

Applications in Cancer Therapy

This compound's ability to selectively induce ferroptosis in cancer cells presents promising therapeutic avenues:

- Chemotherapy Sensitization : Evidence suggests that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy and radiotherapy treatments .

- Targeting Resistant Tumors : Given its unique mechanism of action, this compound may be particularly effective against tumors resistant to standard treatments, making it a valuable candidate for further clinical exploration.

Propiedades

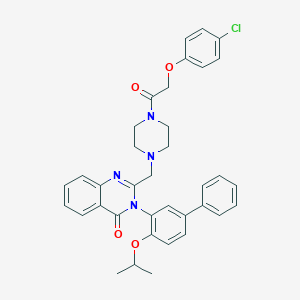

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHOTYCGOGILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.